molecular formula C18H29N3O3S2 B11572590 N-[2-(Cyclohexylsulfanyl)ethyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide

N-[2-(Cyclohexylsulfanyl)ethyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide

Cat. No.: B11572590
M. Wt: 399.6 g/mol
InChI Key: GEUCJEFCSRZIKO-UHFFFAOYSA-N
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Description

N-[2-(Cyclohexylsulfanyl)ethyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of a cyclohexylsulfanyl group, a dimethylsulfamoyl group, and a phenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Cyclohexylsulfanyl)ethyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Cyclohexylsulfanyl Intermediate: This step involves the reaction of cyclohexylthiol with an appropriate alkylating agent to form the cyclohexylsulfanyl group.

    Introduction of the Dimethylsulfamoyl Group: This step involves the reaction of dimethylamine with a suitable sulfonyl chloride to form the dimethylsulfamoyl group.

    Coupling with Phenylacetic Acid: The final step involves the coupling of the cyclohexylsulfanyl intermediate and the dimethylsulfamoyl intermediate with phenylacetic acid under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Cyclohexylsulfanyl)ethyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the amide or sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted amides or sulfonamides.

Scientific Research Applications

N-[2-(Cyclohexylsulfanyl)ethyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(Cyclohexylsulfanyl)ethyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Cyclohexylsulfanyl)ethyl]-4-methylcyclohexanamine
  • N-(4-{[2-(Cyclohexylsulfanyl)ethyl]sulfamoyl}phenyl)acetamide

Uniqueness

N-[2-(Cyclohexylsulfanyl)ethyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H29N3O3S2

Molecular Weight

399.6 g/mol

IUPAC Name

N-(2-cyclohexylsulfanylethyl)-2-[N-(dimethylsulfamoyl)anilino]acetamide

InChI

InChI=1S/C18H29N3O3S2/c1-20(2)26(23,24)21(16-9-5-3-6-10-16)15-18(22)19-13-14-25-17-11-7-4-8-12-17/h3,5-6,9-10,17H,4,7-8,11-15H2,1-2H3,(H,19,22)

InChI Key

GEUCJEFCSRZIKO-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N(CC(=O)NCCSC1CCCCC1)C2=CC=CC=C2

Origin of Product

United States

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